molecular formula C12H13ClO2 B2956196 1-(2-Chlorophenyl)cyclopentanecarboxylic acid CAS No. 143328-20-5

1-(2-Chlorophenyl)cyclopentanecarboxylic acid

Cat. No.: B2956196
CAS No.: 143328-20-5
M. Wt: 224.68
InChI Key: IDXLMFIWSAQQEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorophenyl)cyclopentanecarboxylic Acid (CAS# 143328-20-5) is a useful research chemical compound . It has a molecular weight of 224.68 and a molecular formula of C12H13ClO2 .


Synthesis Analysis

Cyclopentanecarboxylic acid, a related compound, can be produced by the palladium-catalyzed hydrocarboxylation of cyclopentene . An alternative route involves base-induced ring contraction of 2-chloro cyclohexanone to give the ester methyl cyclopentanecarboxylate, which can be hydrolyzed to the carboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound includes a five-carbon cyclic ring (cyclopentane) with a carboxylic acid group attached . The presence of the carboxylic acid group, with its polar C=O and O-H bonds, makes the molecule polar .


Physical and Chemical Properties Analysis

This compound is a colorless nonvolatile oil . It has a molecular weight of 224.68 and a molecular formula of C12H13ClO2 .

Scientific Research Applications

Photochemical Transformations

A study by Guyon, Boule, and Lemaire (1982) observed the contraction of the phenolate form of 2-chlorophenol into a five-membered cycle under irradiation in dilute aqueous solution, forming cyclopentadienic acid through a Wolff's rearrangement and hydrolysis. This process also led to the spontaneous dimerisation of the acid, with its structure established from NMR spectra (Guyon, Boule, & Lemaire, 1982). Another study highlighted the photochemical degradation and dechlorination of 2-chlorophenol dissolved in surfactant solutions, where cyclopentadienecarboxylic acid formation was enhanced by surfactant concentrations above the critical micelle concentration. This study demonstrates the environmental and scientific significance of understanding and utilizing photochemical reactions in the presence of surfactants for the degradation and transformation of chlorophenols (Zhou Shi, Sigman, Ghosh, & Dabestani, 1997).

Organometallic Catalysis

Research by Yoon and Cho (2015) on the palladium-catalyzed three-component cyclization of 2-bromocyclohex-1-enecarboxylic acids with carbon monoxide and arylhydrazines to produce 2-anilinohydroisoindoline-1,3-diones demonstrates the role of organometallic catalysts in synthesizing complex molecules from simpler structures. This area of study is crucial for the development of new synthetic methodologies with applications in medicinal chemistry and material science (Yoon & Cho, 2015).

Enzymatic Processes for Chiral Syntheses

The development of a practical enzymatic process for the preparation of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol by Guo et al. (2017) showcases the application of biocatalysis in achieving high selectivity and efficiency in the synthesis of chiral intermediates. This work highlights the potential of enzymatic processes in the pharmaceutical industry for the synthesis of intermediates with high enantiomeric excess and yield, demonstrating the importance of green chemistry in industrial applications (Guo et al., 2017).

Properties

IUPAC Name

1-(2-chlorophenyl)cyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO2/c13-10-6-2-1-5-9(10)12(11(14)15)7-3-4-8-12/h1-2,5-6H,3-4,7-8H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXLMFIWSAQQEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.